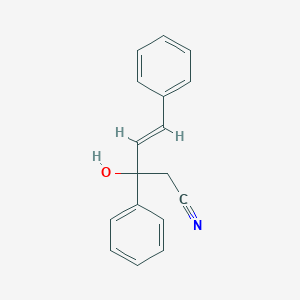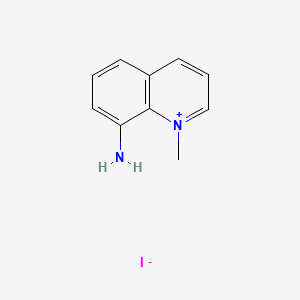
1-Methyl-8-aminoquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-8-aminoquinolinium iodide is a heterocyclic organic compound that belongs to the quinolinium family This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-8-aminoquinolinium iodide typically involves the alkylation of 8-aminoquinoline. One common method is the reaction of 8-aminoquinoline with methyl iodide under basic conditions. The reaction proceeds as follows: [ \text{8-Aminoquinoline} + \text{Methyl Iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-Methyl-8-aminoquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding quinoline derivatives.
Reduction: The quinolinium ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quinolinium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium bromide (NaBr).
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various quinolinium salts depending on the nucleophile used.
科学研究应用
1-Methyl-8-aminoquinolinium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of protein-protein interactions, particularly in the context of amyloid formation.
Medicine: Explored for its antimalarial properties, similar to other 8-aminoquinoline derivatives.
Industry: Utilized in the development of materials with nonlinear optical properties.
作用机制
The mechanism of action of 1-Methyl-8-aminoquinolinium iodide involves its interaction with molecular targets such as proteins and enzymes. For instance, it has been shown to inhibit the aggregation of hen egg white lysozyme by binding to the protein and raising the activation energy barrier for misfolding and aggregation. This property makes it a potential candidate for therapeutic applications in amyloid-related diseases.
相似化合物的比较
8-Aminoquinoline: The parent compound without the methyl group.
1-Methylquinolinium iodide: Lacks the amino group at the 8-position.
N-Methyl-8-(alkoxy)quinolinium iodide: Contains an alkoxy group instead of an amino group.
Uniqueness: 1-Methyl-8-aminoquinolinium iodide is unique due to the presence of both the methyl and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein aggregation sets it apart from other quinoline derivatives.
属性
CAS 编号 |
32907-28-1 |
|---|---|
分子式 |
C10H11IN2 |
分子量 |
286.11 g/mol |
IUPAC 名称 |
1-methylquinolin-1-ium-8-amine;iodide |
InChI |
InChI=1S/C10H11N2.HI/c1-12-7-3-5-8-4-2-6-9(11)10(8)12;/h2-7H,11H2,1H3;1H/q+1;/p-1 |
InChI 键 |
YUUQNTIQGHLPGT-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=CC2=C1C(=CC=C2)N.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


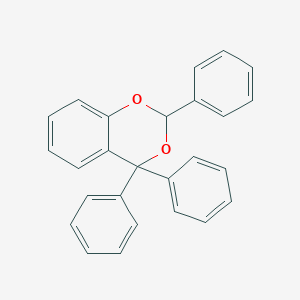
![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)

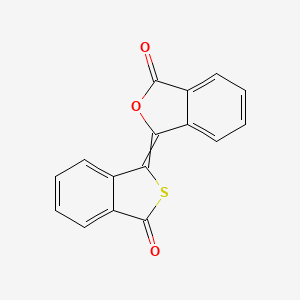
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)

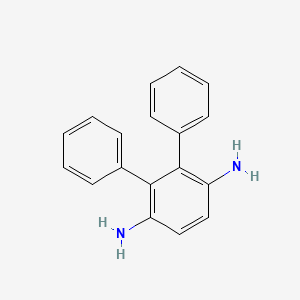
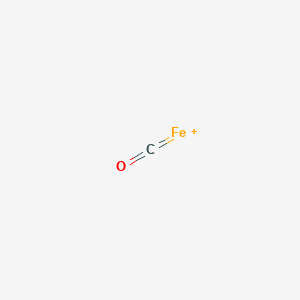
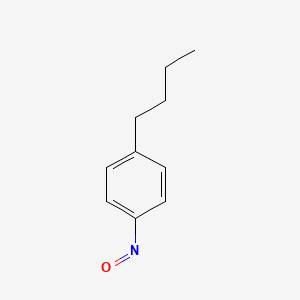
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)

